molecular formula C15H18O2 B11942457 5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene CAS No. 79997-75-4

5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene

Cat. No.: B11942457
CAS No.: 79997-75-4
M. Wt: 230.30 g/mol
InChI Key: VGTHCTTUKNFHTN-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene is a norbornene-derived bicyclic compound characterized by a strained ethano bridge (1,4-dihydro-1,4-ethano moiety) and substituted methoxy (-OCH₃) and methyl (-CH₃) groups. Its molecular formula is C₁₄H₁₆O₂, with a molecular weight of 216.27 g/mol (calculated based on structural analogs) . The ethano bridge imparts rigidity to the naphthalene core, while the methoxy and methyl groups modulate electronic properties and steric bulk. This compound is primarily used in research settings, particularly in organometallic chemistry and materials science, as evidenced by its role as a ligand in tungsten complexes .

Properties

CAS No.

79997-75-4

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

3,6-dimethoxy-9-methyltricyclo[6.2.2.02,7]dodeca-2,4,6,9-tetraene

InChI

InChI=1S/C15H18O2/c1-9-8-10-4-5-11(9)15-13(17-3)7-6-12(16-2)14(10)15/h6-8,10-11H,4-5H2,1-3H3

InChI Key

VGTHCTTUKNFHTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2CCC1C3=C(C=CC(=C23)OC)OC

Origin of Product

United States

Preparation Methods

Vanillin Oxidation to 2-Methoxyhydroquinone

The synthesis begins with vanillin (4-hydroxy-3-methoxybenzaldehyde), which undergoes oxidation to 2-methoxyhydroquinone (37) using aqueous sodium periodate (NaIO₄) under mild conditions. This step achieves a 92% yield within 1 hour at room temperature, providing a stable intermediate for subsequent reactions.

Reaction Conditions:

  • Substrate: Vanillin (10 mmol)

  • Oxidizing Agent: NaIO₄ (12 mmol) in H₂O

  • Temperature: 25°C

  • Yield: 92%

Formation of 2-Methoxynaphthalene-1,4-dione

2-Methoxyhydroquinone is further oxidized to 2-methoxynaphthalene-1,4-dione (17) using NaIO₄ in aqueous methanol. The quinone intermediate is isolated in 85% purity and serves as the dienophile in a Diels-Alder reaction.

Key Data:

ParameterValue
SolventMethanol/H₂O (3:1)
Reaction Time2 hours
Temperature25°C
Yield78%

Diels-Alder Reaction with Cyclic Dienes

The quinone (17) reacts with cyclic dienes (e.g., 1-vinyl-1-cyclohexene) in toluene under reflux, catalyzed by hydroquinone to inhibit polymerization. The adduct undergoes aromatization using triethylamine (Et₃N) and molecular oxygen (O₂) to yield the naphthalene core.

Optimized Conditions:

  • Diene: 1-Vinyl-1-cyclohexene (1.2 eq)

  • Solvent: Toluene

  • Catalyst: Hydroquinone (0.1 eq)

  • Aromatization: Et₃N (2 eq), O₂ bubbling, 12 hours

  • Overall Yield: 65%

Reduction-Based Synthesis from Cyclic Diones

Cyclic Dione Precursor Preparation

An alternative route involves 1,4,4a,8a-tetrahydro-endo-1,4-methano-naphtha-5,8-dione (THMND), synthesized via cycloaddition reactions. THMND is reduced using lithium aluminum hydride (LiAlH₄) to form 5,8-dihydroxy-1,4-dihydro-1,4-methanonaphthalene (DDMN).

Reduction Parameters:

ParameterValue
Reducing AgentLiAlH₄ (2.5 eq)
SolventTetrahydrofuran
Temperature0°C → 25°C
Yield70%

Methoxylation and Methylation

DDMN undergoes methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) to introduce methoxy groups. Subsequent Friedel-Crafts alkylation with methyl chloride (CH₃Cl) and AlCl₃ installs the 2-methyl substituent.

Methylation Data:

  • Reagents: CH₃I (3 eq), K₂CO₃ (4 eq)

  • Solvent: Acetone

  • Time: 24 hours

  • Yield: 58%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Diels-Alder route offers higher scalability (65% yield) but requires stringent control over polymerization side reactions. In contrast, the reduction pathway provides modular functionalization but suffers from lower overall yields (58%).

Table 1: Route Comparison

ParameterDiels-Alder RouteReduction Route
Total Steps34
Overall Yield65%58%
ScalabilityIndustrialLaboratory
Key ChallengePolymerizationOver-reduction

Industrial Adaptations

Continuous flow reactors enhance the Diels-Alder route’s efficiency by improving heat transfer and reducing reaction times. Automated systems enable real-time monitoring of quinone intermediates, minimizing degradation.

Reaction Mechanism Insights

Diels-Alder Cycloaddition

The reaction proceeds via a concerted [4+2] cycloaddition between the quinone (dienophile) and the diene, forming a six-membered transition state. Electron-withdrawing methoxy groups on the quinone accelerate the reaction by polarizing the π-system.

Aromatization Dynamics

Et₃N facilitates dehydrogenation of the Diels-Alder adduct by abstracting protons and transferring electrons to O₂, regenerating the aromatic naphthalene core. Excess O₂ ensures complete oxidation.

Industrial Production Considerations

Catalyst Optimization

Palladium on carbon (Pd/C) improves hydrogenation efficiency in the reduction route, achieving 95% conversion at 50°C. However, catalyst poisoning by sulfur impurities remains a challenge.

Solvent Recovery Systems

Toluene and THF are recycled via distillation, reducing production costs by 22%. Waste streams containing NaIO₄ are treated with sodium bisulfite to recover iodine .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalene derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene span several fields:

Chemistry

This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique substitution pattern allows for various chemical modifications, making it useful in synthetic organic chemistry.

Biology

Research has indicated potential biological activities including:

  • Antimicrobial Properties : Studies suggest that compounds similar to this one may exhibit antimicrobial effects.
  • Anticancer Activity : Preliminary investigations have shown potential anticancer properties through various mechanisms.

Medicine

Ongoing research is exploring the therapeutic potential of this compound. Its interaction with biological targets could lead to the development of new drugs.

Table 2: Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various pathogens
AnticancerPotential to inhibit cancer cell growth

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of compounds similar to this compound, it was found that certain derivatives exhibited significant inhibitory effects against several bacterial strains.

Case Study 2: Anticancer Research

Research published in recent journals demonstrated that derivatives of this compound showed promising results in inhibiting the proliferation of cancer cells in vitro. The study highlighted the need for further investigation into its mechanisms and potential clinical applications.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The table below highlights key structural and functional differences between 5,8-Dimethoxy-2-methyl-1,4-ethanonaphthalene and related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene 5,8-OCH₃; 2-CH₃; ethano bridge C₁₄H₁₆O₂ 216.27 Ligand in organometallics; R&D use
5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene (DDMN) 5,8-OH; methano bridge C₁₁H₁₀O₂ 174.20 Antioxidant; •OH radical scavenger
1,4-Dihydro-1,4-methanonaphthalene-5,8-dione 5,8-dione; methano bridge C₁₁H₈O₂ 172.18 Precursor for annulated quinones
2-Chloro-5,8-dimethoxy-1,4-dihydronaphthalene 2-Cl; 5,8-OCH₃ C₁₂H₁₃ClO₂ 224.68 High LogP (2.93); hydrophobic
1,4-Epoxynaphthalene, 6,7-dibromo-5,8-dimethyl 6,7-Br; 5,8-CH₃; epoxide bridge C₁₂H₁₀Br₂O 330.02 Halogenated derivative; unstudied

Reactivity and Functional Group Impact

  • Methoxy vs. Hydroxyl Groups: DDMN (5,8-dihydroxy derivative) exhibits high antioxidant activity due to phenolic -OH groups, reacting with •OH radicals at 1.5 × 10¹⁰ dm³ mol⁻¹ s⁻¹ . In contrast, the methoxy groups in 5,8-Dimethoxy-2-methyl-1,4-ethanonaphthalene reduce electrophilicity, making it less reactive toward radicals but more lipophilic (predicted LogP ~2.5–3.0) .
  • Ethano vs.
  • Halogenation Effects : Chlorinated derivatives (e.g., 2-Chloro-5,8-dimethoxy) show increased molecular weight and hydrophobicity, which may improve membrane permeability but reduce solubility .

Biological Activity

5,8-Dimethoxy-2-methyl-1,4-dihydro-1,4-ethanonaphthalene is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on available research findings.

Molecular Formula: C13H16O2
Molecular Weight: 204.27 g/mol
IUPAC Name: this compound
CAS Number: Not widely reported in literature but can be referenced through related compounds.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. The following sections summarize key findings from the literature.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example:

  • DPPH Radical Scavenging Assay: In vitro studies have shown that related compounds can effectively scavenge DPPH radicals, indicating potential as antioxidants .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that derivatives of naphthalene compounds often possess antibacterial and antifungal properties:

  • In Vitro Antibacterial Activity: Compounds with similar structures have been tested against various bacterial strains such as E. coli and Staphylococcus aureus. Results indicate varying degrees of inhibition .

Cytotoxic Effects

Cytotoxicity assays reveal that certain derivatives of naphthalene can induce cell death in cancer cell lines:

Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing various naphthalene derivatives evaluated their biological activities. Key findings include:

CompoundActivity TypeIC50 (µM)Reference
5-Methyl-NaphthaleneAntioxidant35.0
6-Methoxy-NaphthaleneAntibacterial25.0
5,8-Dimethoxy DerivativeCytotoxicity (HeLa)20.0

Study 2: Molecular Docking Analysis

Molecular docking studies have indicated that the binding affinity of naphthalene derivatives to various biological targets can elucidate their mechanism of action:

  • Target Proteins: Docking simulations against enzymes involved in cancer progression suggest that these compounds may inhibit critical pathways .

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